molecular formula C13H17NO4 B4756600 methyl 4-[(butoxycarbonyl)amino]benzoate

methyl 4-[(butoxycarbonyl)amino]benzoate

Cat. No. B4756600
M. Wt: 251.28 g/mol
InChI Key: JBRQTDMOXUBFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(butoxycarbonyl)amino]benzoate, also known as Boc-4-aminobenzoic acid methyl ester, is a chemical compound that is widely used in scientific research. It is a derivative of 4-aminobenzoic acid and is commonly used as a building block in the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester is not well understood. However, it is known to act as a protecting group for the amino group of the 4-aminobenzoic acid moiety. This allows for selective deprotection of the amino group during peptide synthesis.
Biochemical and Physiological Effects:
methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester has no known biochemical or physiological effects on its own. It is used solely as a building block in the synthesis of peptides and other organic compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester in lab experiments is its high purity. It is commercially available in high purity and can be easily obtained. Another advantage is its stability, which allows for long-term storage without degradation.
One limitation of using methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester is its cost. It is relatively expensive compared to other building blocks used in peptide synthesis. Another limitation is its solubility, which can be an issue in certain solvents.

Future Directions

There are several future directions for the use of methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester in scientific research. One direction is the development of new protecting groups that can be used in peptide synthesis. Another direction is the synthesis of new organic compounds using methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester as a building block. Additionally, the use of methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester in drug discovery and development is an area of interest for future research.

Scientific Research Applications

Methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester is widely used in scientific research as a building block in the synthesis of peptides and other organic compounds. It is commonly used in solid-phase peptide synthesis, a technique used to synthesize peptides in a stepwise manner on a solid support. methyl 4-[(butoxycarbonyl)amino]benzoateenzoic acid methyl ester is also used in the synthesis of other organic compounds such as amides, esters, and carbamates.

properties

IUPAC Name

methyl 4-(butoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-7-5-10(6-8-11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRQTDMOXUBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(butoxycarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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